5-(3-chloro-2,2-dimethylpropyl)-1-methyl-1H-1,2,4-triazole
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Overview
Description
5-(3-chloro-2,2-dimethylpropyl)-1-methyl-1H-1,2,4-triazole is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This specific compound is characterized by the presence of a 3-chloro-2,2-dimethylpropyl group attached to the triazole ring, along with a methyl group at the 1-position of the triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-chloro-2,2-dimethylpropyl)-1-methyl-1H-1,2,4-triazole typically involves the reaction of 3-chloro-2,2-dimethylpropanol with appropriate triazole precursors under controlled conditions. One common method involves the use of a base such as sodium hydroxide or potassium carbonate to deprotonate the triazole precursor, followed by nucleophilic substitution with 3-chloro-2,2-dimethylpropanol. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques such as distillation and chromatography are common in industrial production to achieve the desired quality standards.
Chemical Reactions Analysis
Types of Reactions
5-(3-chloro-2,2-dimethylpropyl)-1-methyl-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazoles with various functional groups.
Scientific Research Applications
5-(3-chloro-2,2-dimethylpropyl)-1-methyl-1H-1,2,4-triazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(3-chloro-2,2-dimethylpropyl)-1-methyl-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-chloro-2,2-dimethylpropyl)naphthalene
- (3-chloro-2,2-dimethylpropyl) bis(3,3-dichloropropyl) phosphate
- 3-chloro-2,2-dimethylpropan-1-ol
Uniqueness
5-(3-chloro-2,2-dimethylpropyl)-1-methyl-1H-1,2,4-triazole is unique due to its specific triazole structure combined with the 3-chloro-2,2-dimethylpropyl group This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds
Properties
Molecular Formula |
C8H14ClN3 |
---|---|
Molecular Weight |
187.67 g/mol |
IUPAC Name |
5-(3-chloro-2,2-dimethylpropyl)-1-methyl-1,2,4-triazole |
InChI |
InChI=1S/C8H14ClN3/c1-8(2,5-9)4-7-10-6-11-12(7)3/h6H,4-5H2,1-3H3 |
InChI Key |
YKQISQMPYODXTL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=NC=NN1C)CCl |
Origin of Product |
United States |
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